molecular formula C10H19NO2 B13245955 Methyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate

Methyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate

Cat. No.: B13245955
M. Wt: 185.26 g/mol
InChI Key: YCQRDFARKMQCLV-UHFFFAOYSA-N
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Description

Methyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate is an organic compound with the molecular formula C10H19NO2 It is a cyclohexane derivative with an amino group and two methyl groups attached to the ring, along with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate typically involves the following steps:

    Cyclohexane Derivative Formation: The starting material, a substituted cyclohexane, undergoes a series of reactions to introduce the amino and methyl groups.

    Esterification: The carboxylate group is introduced through an esterification reaction, where a carboxylic acid reacts with methanol in the presence of an acid catalyst.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Sourcing: Procuring high-quality starting materials and reagents.

    Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.

    Scale-Up: Implementing the synthesis on a larger scale using industrial reactors and equipment.

    Quality Control: Ensuring the final product meets stringent quality standards through rigorous testing and analysis.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as acyl chlorides or alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include nitroso or nitro derivatives, alcohols, and various substituted amides or esters.

Scientific Research Applications

Methyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 1-amino-3,3-dimethylcyclohexane-1-carboxylate: Similar structure but with different methyl group positions.

    Methyl 1-amino-4,4-dimethylcyclohexane-1-carboxylate: Another isomer with different substitution patterns.

    Methyl 1-amino-2,2-dimethylcyclohexane-1-carboxylate: A compound with methyl groups at different positions on the cyclohexane ring.

Uniqueness

Methyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 1-amino-3,4-dimethylcyclohexane-1-carboxylate

InChI

InChI=1S/C10H19NO2/c1-7-4-5-10(11,6-8(7)2)9(12)13-3/h7-8H,4-6,11H2,1-3H3

InChI Key

YCQRDFARKMQCLV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1C)(C(=O)OC)N

Origin of Product

United States

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